molecular formula C14H8F2O4 B1422186 3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261978-52-2

3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Cat. No.: B1422186
CAS No.: 1261978-52-2
M. Wt: 278.21 g/mol
InChI Key: IGQUFUDCEOBZLV-UHFFFAOYSA-N
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Description

3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a useful research compound. Its molecular formula is C14H8F2O4 and its molecular weight is 278.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides The interaction with dihydroorotate dehydrogenase suggests that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may act as an inhibitor, potentially affecting the enzyme’s activity and, consequently, nucleotide synthesis

Cellular Effects

The effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on various cell types and cellular processes are of particular interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic processes. These changes in gene expression can lead to alterations in cellular metabolism, impacting the overall function of the cell.

Molecular Mechanism

At the molecular level, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules such as enzymes and receptors. For example, the compound’s interaction with dihydroorotate dehydrogenase involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition can result in decreased production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is relatively stable under standard laboratory conditions . Prolonged exposure to light or extreme pH conditions can lead to degradation, potentially affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained inhibition of enzyme activity and alterations in gene expression over extended periods.

Dosage Effects in Animal Models

The effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been reported, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s bioavailability and overall efficacy. Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may affect metabolic flux and metabolite levels, potentially altering the balance of key metabolic intermediates.

Transport and Distribution

The transport and distribution of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within cells and tissues are critical for understanding its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within tissues can also vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . These targeting signals ensure that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid reaches its intended site of action, allowing for precise modulation of cellular processes.

Properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-10-4-8(3-9(5-10)13(17)18)7-1-2-11(14(19)20)12(16)6-7/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQUFUDCEOBZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690899
Record name 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-52-2
Record name 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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